Tiamulin (hydrogen fumarate, CAS 55297-95-5) is a semi-synthetic diterpene antibiotic belonging to the pleuromutilin class. It is used exclusively in veterinary medicine, predominantly for swine and poultry, to manage respiratory and enteric diseases caused by Mycoplasma spp., Brachyspira hyodysenteriae (swine dysentery), and Lawsonia intracellularis.
Molecular FormulaC28H47NO4S
Molecular Weight493.7 g/mol
CAS No.55297-95-5
Cat. No.B153960
⚠ Attention: For research use only. Not for human or veterinary use.
25 mg / 100 mg / 250 mg / 1 g / 100 kg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Handling Information
Appearance
Evaporated resin
Solubility
Practically insoluble in water Very soluble in dichloromethane; freely soluble in dehydrated alcohol
Tiamulin: Baseline Chemotype and Veterinary Context
Tiamulin (hydrogen fumarate, CAS 55297-95-5) is a semi-synthetic diterpene antibiotic belonging to the pleuromutilin class [1]. It is used exclusively in veterinary medicine, predominantly for swine and poultry, to manage respiratory and enteric diseases caused by Mycoplasma spp., Brachyspira hyodysenteriae (swine dysentery), and Lawsonia intracellularis [2]. As a pleuromutilin, its mechanism of action involves inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit [3]. This binding site is distinct from many other antibiotic classes, which has implications for cross-resistance patterns [3]. Tiamulin represents the first widely commercialized veterinary pleuromutilin and serves as a critical reference compound for evaluating newer class members such as valnemulin and next-generation derivatives, as well as for navigating alternative therapeutic options in the context of evolving antimicrobial susceptibility in target pathogens [4].
Pleuromutilin-class probe for bacterial protein synthesis inhibition studies
Binds peptidyl transferase center of 50S ribosomal subunit
Reference standard for pleuromutilin derivative discovery and SAR programs
Benchmark for in vitro potency and mutant selection window comparisons
Antimicrobial susceptibility research in veterinary pathogens
[1] Huang Z, Mao C, Wei Y, Gu X, Cai Q, Shen X, Ding H. Analysis of the Mutant Selection Window and Killing of Mycoplasma hyopneumoniae for Doxycycline, Tylosin, Danofloxacin, Tiamulin, and Valnemulin. bioRxiv. 2019:704650. View Source
[2] De Lorenzi G, Gherpelli Y, Luppi A, Pupillo G, Bassi P, Dottori M, Di Donato A, Merialdi G, Bonilauri P. In vitro susceptibility of Brachyspira hyodysenteriae strains isolated in pigs in northern Italy between 2005 and 2022. Research in Veterinary Science. 2024;168:105152. View Source
[3] NOAH Compendium. Vetmulin 100 g/kg premix for medicated feeding stuffs for pigs, chickens, turkeys and rabbits: Pharmacological particulars. 2016. View Source
[4] Karlsson M, Gunnarsson A, Franklin A. Susceptibility to pleuromutilins in Brachyspira (Serpulina) hyodysenteriae. Animal Health Research Reviews. 2001;2(1):59-65. View Source
Why Tiamulin Substitution Is Not Straightforward
Substituting Tiamulin with other in-class pleuromutilins (e.g., valnemulin) or cross-class alternatives (e.g., macrolides like tylosin or tylvalosin, tetracyclines) is precluded by significant and quantifiable differences in intrinsic potency against key veterinary pathogens, divergent propensities for selecting antimicrobial resistance, and distinct economic and regulatory profiles [1]. While newer pleuromutilins can exhibit far greater in vitro potency (e.g., 100-fold lower MIC90 values for valnemulin against M. hyopneumoniae) [2], Tiamulin demonstrates a favorable resistance selection profile, with pharmacodynamic analyses ranking its mutant prevention concentration-to-MIC ratio lower than several common alternatives [3]. Furthermore, susceptibility trends are geographically dynamic; in some regions, reduced susceptibility to valnemulin is reported at frequencies approaching or exceeding that of Tiamulin, negating any assumed advantage of potency [4]. Against non-pleuromutilin alternatives like macrolides, Tiamulin retains activity against isolates that have developed high-level resistance to those classes, positioning it as a necessary tool in treatment rotation strategies [5]. These data collectively demonstrate that therapeutic or procurement decisions cannot be made on the basis of class membership alone, but must be guided by pathogen-specific, assay-specific, and region-specific quantitative evidence.
In-class pleuromutilin substitution
Valnemulin may exhibit higher in vitro potency, but regional susceptibility patterns and MPC profiles can differ, complicating direct therapeutic-class extrapolation.
Cross-class replacement with macrolides
Distinct ribosomal binding site means cross-resistance profiles are not interchangeable; retained activity against macrolide-resistant isolates may not be assumed for newer alternatives.
Geographic resistance variability
Reduced susceptibility frequencies vary regionally; published MIC distributions may not reflect local isolate populations, requiring isolate-specific review.
[1] Pringle M, Landén A, Unnerstad HE, Franklin A. Susceptibility to pleuromutilins in Brachyspira hyodysenteriae. Animal Health Research Reviews. 2001;2(1):59-65. View Source
[2] Hannan PC, Windsor HM, Ripley PH. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae. Research in Veterinary Science. 1997;63(2):157-160. View Source
[3] Huang Z, Mao C, Wei Y, Gu X, Cai Q, Shen X, Ding H. Analysis of the Mutant Selection Window and Killing of Mycoplasma hyopneumoniae for Doxycycline, Tylosin, Danofloxacin, Tiamulin, and Valnemulin. bioRxiv. 2019:704650. View Source
[4] De Lorenzi G, Gherpelli Y, Luppi A, Pupillo G, Bassi P, Dottori M, Di Donato A, Merialdi G, Bonilauri P. In vitro susceptibility of Brachyspira hyodysenteriae strains isolated in pigs in northern Italy between 2005 and 2022. Research in Veterinary Science. 2024;168:105152. View Source
[5] Daniel AG, Sato JP, Gabardo MP, Resende TP, Barcellos DE, Pereira CE, Vannucci FA, Guedes RM. Minimum inhibitory concentration of Brazilian Brachyspira hyodysenteriae strains. Pesquisa Veterinária Brasileira. 2017;37(4):343-348. View Source
Tiamulin: Quantitative Comparative Evidence
Mutant Prevention Profile in Mycoplasma hyopneumoniae
In a comparative analysis of the mutant selection window (MSW) for Mycoplasma hyopneumoniae, Tiamulin exhibited a more favorable resistance prevention profile than several major alternatives. The MPC/MIC99 ratio, an indicator of the likelihood of selecting resistant mutants, was lower for Tiamulin than for tylosin, doxycycline, and danofloxacin [1].
Mutant Prevention ProfileHead-to-head
MPC/MIC99 ratio ranked 4th of 5; lower than tylosin, doxycycline, danofloxacin
Tiamulin's MPC/MIC99 ratio is lower than that of tylosin, doxycycline, and danofloxacin.
Conditions
Mycoplasma hyopneumoniae strain ATCC 25934; MPC determined by agar dilution with varying inoculum sizes.
Why This Matters
This lower MPC/MIC99 ratio suggests Tiamulin is less likely to select for resistant mutants during therapy than several commonly used alternatives (tylosin, doxycycline, danofloxacin), making it a strategically valuable component in antimicrobial stewardship and treatment rotation programs for swine respiratory disease.
[1] Huang Z, Mao C, Wei Y, Gu X, Cai Q, Shen X, Ding H. Analysis of the Mutant Selection Window and Killing of Mycoplasma hyopneumoniae for Doxycycline, Tylosin, Danofloxacin, Tiamulin, and Valnemulin. bioRxiv. 2019:704650. View Source
Growth and Mortality Outcomes in Swine Dysentery
In a controlled in vivo study comparing the efficacy of Tiamulin and Dimetridazole for the treatment of naturally occurring swine dysentery (B. hyodysenteriae), Tiamulin demonstrated significantly superior outcomes in both mortality and growth performance [1].
Mortality and Growth in Swine DysenteryHead-to-head
Reported endpoint response in controlled study context
Romanian field trial; 15 piglets/group
Swine DysenteryIn Vivo EfficacyBrachyspira hyodysenteriaeComparative Therapy
Evidence Dimension
Mortality and Average Daily Gain (ADG) during treatment period
Target Compound Data
0% mortality; ADG of 162.7 g/day/animal
Comparator Or Baseline
Dimetridazole: 13.33% mortality; ADG of 95.5 g/day/animal
Quantified Difference
Absolute mortality reduction of 13.33 percentage points; ADG increase of 67.2 g/day/animal (70.4% improvement).
Conditions
Field trial in Timis County, Romania; 15 piglets per group; Tiamulin administered at 60 mg/L in drinking water for 5 days; Dimetridazole administered at 25 mg/kg in feed for 5 days.
Why This Matters
The 70.4% improvement in daily weight gain and complete prevention of mortality with Tiamulin, compared to Dimetridazole, provides a compelling economic and welfare rationale for its selection in swine dysentery control programs, directly impacting production efficiency.
Swine DysenteryIn Vivo EfficacyBrachyspira hyodysenteriaeComparative Therapy
[1] Gâjâilă I, Gâjâilă G, Dobrea M. Comparative efficiency of tiamulin and dimetridazole in controlling swine dysentery. Scientific Works. C Series. Veterinary Medicine. 2012;LVIII(3):142-145. View Source
Mycoplasma hyopneumoniae and hyosynoviae MIC Comparison
A 1997 in vitro susceptibility study directly compared the activity of Tiamulin and valnemulin against recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae. The data quantify the significantly greater potency of valnemulin against these specific Mycoplasma species [1].
Mycoplasma MIC ComparisonHead-to-head
M. hyopneumoniae MIC90: 0.05 vs 0.0005 µg/mL (valnemulin); 100-fold difference
MIC90 against M. hyopneumoniae and MIC range against M. hyosynoviae
Target Compound Data
M. hyopneumoniae MIC90: 0.05 μg/mL; M. hyosynoviae MIC range: 0.0025–0.005 μg/mL
Comparator Or Baseline
Valnemulin: M. hyopneumoniae MIC90: 0.0005 μg/mL; M. hyosynoviae MIC range: 0.0001–0.00025 μg/mL
Quantified Difference
Tiamulin was 100-fold less active than valnemulin against M. hyopneumoniae and 20- to 25-fold less active against M. hyosynoviae.
Conditions
Broth microdilution method against recent field strains.
Why This Matters
This quantitative potency gap (100-fold for M. hyopneumoniae) is critical for selection. Valnemulin may be preferred where extreme Mycoplasma susceptibility is the sole driver, but Tiamulin remains a vital reference and a strategic alternative in regions or farm systems where valnemulin's potency advantage is offset by higher cost, regulatory restrictions, or emerging resistance patterns.
[1] Hannan PC, Windsor HM, Ripley PH. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae. Research in Veterinary Science. 1997;63(2):157-160. View Source
Geographic Variability in Brachyspira hyodysenteriae Susceptibility
Surveillance data on Brachyspira hyodysenteriae demonstrate that the susceptibility advantage of valnemulin over tiamulin is not universal and can shift due to the selective pressure of regional pleuromutilin use [1].
Proportion of isolates with reduced susceptibility to pleuromutilins
Target Compound Data
80.4% of B. hyodysenteriae isolates from Northern Italy (2005-2022) had reduced susceptibility to tiamulin [2].
Comparator Or Baseline
Valnemulin: 75% of isolates had reduced susceptibility in the same Italian study [2]. In Sweden (2001), no resistance was recorded for either drug (tiamulin MIC range 0.031-2 μg/mL, valnemulin MIC range ≤0.016-1 μg/mL) [3].
Quantified Difference
In the Italian study, reduced susceptibility was observed in 80.4% vs 75% of isolates for tiamulin and valnemulin, respectively—a narrow 5.4 percentage point difference.
Conditions
Surveillance of porcine B. hyodysenteriae field isolates from Northern Italy (2005-2022) and Sweden (prior to 2001).
Why This Matters
Procurement decisions based on a generalized assumption of valnemulin's superior potency are invalid in regions with high pleuromutilin use. This data necessitates local susceptibility testing and supports the retention of tiamulin as a cost-effective option where its efficacy remains comparable or where its use as a first-line agent may preserve the activity of newer class members.
[1] Lobova D, Cizek A. Decreased susceptibility to tiamulin and valnemulin among Czech isolates of Brachyspira hyodysenteriae. Journal of Medical Microbiology. 2004;53(4):287-291. View Source
[2] De Lorenzi G, Gherpelli Y, Luppi A, Pupillo G, Bassi P, Dottori M, Di Donato A, Merialdi G, Bonilauri P. In vitro susceptibility of Brachyspira hyodysenteriae strains isolated in pigs in northern Italy between 2005 and 2022. Research in Veterinary Science. 2024;168:105152. View Source
[3] Karlsson M, Gunnarsson A, Franklin A. Susceptibility to pleuromutilins in Brachyspira (Serpulina) hyodysenteriae. Animal Health Research Reviews. 2001;2(1):59-65. View Source
Cross-Class Potency Comparison in Brachyspira hyodysenteriae
In a study of Brazilian Brachyspira hyodysenteriae isolates, Tiamulin demonstrated a markedly lower MIC90 value compared to the macrolide antibiotic tylosin, indicating superior in vitro potency against this pathogen [1].
Cross-Class Potency B. hyodysenteriaeHead-to-head
MIC90: 8 µg/mL vs tylosin >128 µg/mL (>16-fold)
Supports cross-class comparison for specific strains
The MIC90 for tylosin was at least 16-fold higher than that for tiamulin (8 μg/mL vs >128 μg/mL).
Conditions
Brazilian field isolates of B. hyodysenteriae obtained from 2011 to 2013.
Why This Matters
This >16-fold difference in MIC90 confirms Tiamulin as a viable and more potent alternative to tylosin for swine dysentery where macrolide resistance is prevalent or suspected, directly informing treatment and procurement decisions in regions with similar resistance profiles.
[1] Daniel AG, Sato JP, Gabardo MP, Resende TP, Barcellos DE, Pereira CE, Vannucci FA, Guedes RM. Minimum inhibitory concentration of Brazilian Brachyspira hyodysenteriae strains. Pesquisa Veterinária Brasileira. 2017;37(4):343-348. View Source
Oral Bioavailability and Tissue Distribution in Swine
Pharmacokinetic studies in swine characterize Tiamulin as a drug with high and rapid oral absorption and a favorable tissue distribution profile, particularly accumulating in the lungs, a key site for treating respiratory infections [1].
Oral bioavailability, Time to peak concentration (Tmax), and Tissue distribution
Target Compound Data
Oral bioavailability: 85-90%; Tmax: 2-4 hours; Distribution: Accumulates in lungs and colon.
Comparator Or Baseline
Class-level baseline: This profile is characteristic of lipophilic pleuromutilins, enabling effective penetration into target tissues for common swine pathogens.
Quantified Difference
Not applicable for a direct numerical difference; this is a quantitative characterization of the compound's profile.
Conditions
Oral administration of tiamulin hydrogen fumarate in pigs.
Why This Matters
The high (85-90%) oral bioavailability facilitates effective and convenient mass medication via feed or water, a critical factor for swine production systems. Furthermore, its accumulation in the lung and colon directly supports its labeled indications for respiratory and enteric diseases, providing a pharmacologically sound basis for its use.
[1] NOAH Compendium. Vetmulin 100 g/kg premix for medicated feeding stuffs for pigs, chickens, turkeys and rabbits: Pharmacological particulars. 2016. View Source
Tiamulin: Application Scenarios in Swine Production
Strategic Rotation in Swine Dysentery Control
In production systems where reduced susceptibility to both tiamulin and valnemulin has been documented (e.g., prevalence of reduced susceptibility at 75-80% for both drugs as in Northern Italy) [1], the choice between these pleuromutilins cannot rely on assumed potency. Tiamulin is a rational, cost-effective first-line option in such regions, as it demonstrates comparable or slightly lower efficacy but comes at a lower market price (e.g., global average of ~$38.5 USD/kg) [2]. Its use can be strategically employed to preserve valnemulin as a second-line or reserve therapy, aligning with antimicrobial stewardship principles. Furthermore, its superior efficacy over older agents like dimetridazole (70.4% higher daily weight gain, 0% vs 13.33% mortality) [3] solidifies its role in modern control strategies.
Treatment of PPE and Swine Dysentery in Resistant Herds
For swine herds with a documented history of macrolide or lincosamide treatment failure against Brachyspira hyodysenteriae or Lawsonia intracellularis, Tiamulin is a direct and evidence-supported alternative. Its MIC90 of 8 μg/mL against B. hyodysenteriae is at least 16-fold lower than that of tylosin (>128 μg/mL) [4], and its distinct ribosomal binding site circumvents cross-resistance issues common with macrolides. Additionally, its high oral bioavailability (85-90%) and accumulation in the colon [5] make it pharmacokinetically well-suited for treating these enteric infections via feed or water medication.
Enzootic Pneumonia Management with Lower Resistance Risk
In swine operations focused on reducing the emergence of antimicrobial resistance in Mycoplasma hyopneumoniae, Tiamulin presents a favorable pharmacodynamic profile. Compared to commonly used alternatives like tylosin and doxycycline, Tiamulin exhibits a lower MPC/MIC99 ratio, indicating a reduced likelihood of selecting for resistant mutants during therapy [6]. This property, combined with its established lung tissue penetration [5], supports its use in treatment rotation strategies aimed at preserving the long-term efficacy of the antimicrobial arsenal on a farm.
Reference Standard in Antimicrobial Drug Discovery
In R&D settings for novel veterinary antimicrobials, particularly new pleuromutilin derivatives, Tiamulin serves as an essential benchmark. Its well-characterized in vitro activity (e.g., MIC90 of 0.05 μg/mL against M. hyopneumoniae, MIC90 of 0.016 mg/L against M. hyopneumoniae in European surveillance) [7][8] and defined resistance development profile [9] provide a quantifiable baseline against which the potency, mutant selection window, and efficacy of new chemical entities can be directly compared, as exemplified in recent patent literature [10].
Application
Selection Property
Validation Focus
Antimicrobial susceptibility surveillance for B. hyodysenteriae
Resistance selection profile and cost context
Local MIC data review
Cross-class comparison for macrolide-resistant swine pathogens
Ribosomal binding site specificity
In vitro susceptibility testing
Mycoplasma hyopneumoniae resistance management research
Mutant prevention concentration profile
MPC/MIC ratio comparison
Reference standard in pleuromutilin drug discovery
Well-characterized in vitro activity benchmarks
MIC and mutant selection window baselines
[1] De Lorenzi G, Gherpelli Y, Luppi A, Pupillo G, Bassi P, Dottori M, Di Donato A, Merialdi G, Bonilauri P. In vitro susceptibility of Brachyspira hyodysenteriae strains isolated in pigs in northern Italy between 2005 and 2022. Research in Veterinary Science. 2024;168:105152. View Source
[2] QYResearch. China Tiamulin Market Research Report 2026-2032. 2025. View Source
[3] Gâjâilă I, Gâjâilă G, Dobrea M. Comparative efficiency of tiamulin and dimetridazole in controlling swine dysentery. Scientific Works. C Series. Veterinary Medicine. 2012;LVIII(3):142-145. View Source
[4] Daniel AG, Sato JP, Gabardo MP, Resende TP, Barcellos DE, Pereira CE, Vannucci FA, Guedes RM. Minimum inhibitory concentration of Brazilian Brachyspira hyodysenteriae strains. Pesquisa Veterinária Brasileira. 2017;37(4):343-348. View Source
[5] NOAH Compendium. Vetmulin 100 g/kg premix for medicated feeding stuffs for pigs, chickens, turkeys and rabbits: Pharmacological particulars. 2016. View Source
[6] Huang Z, Mao C, Wei Y, Gu X, Cai Q, Shen X, Ding H. Analysis of the Mutant Selection Window and Killing of Mycoplasma hyopneumoniae for Doxycycline, Tylosin, Danofloxacin, Tiamulin, and Valnemulin. bioRxiv. 2019:704650. View Source
[7] Hannan PC, Windsor HM, Ripley PH. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae. Research in Veterinary Science. 1997;63(2):157-160. View Source
[8] De Jong A, Klein U, Wuyts C, Simjee S. Antimicrobial susceptibility monitoring of Mycoplasma hyopneumoniae isolated from seven European countries during 2015-2016. CORE. 2021. View Source
[9] Karlsson M, Gunnarsson A, Franklin A. Susceptibility to pleuromutilins in Brachyspira (Serpulina) hyodysenteriae. Animal Health Research Reviews. 2001;2(1):59-65. View Source
[10] PLEUROMUTILIN DERIVATIVES CONTAINING CYCLOALKYL GROUP AND PREPARATION METHODS AND APPLICATIONS THEREOF. Chinese Patent Application No. 2023113762799. 2024. View Source
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